5-Methylchrysene Induces >100 Lung Tumors per Mouse in Strain A/J Mice, Exceeding Chrysene and 6-Methylchrysene Activity
In a standardized strain A/J mouse lung tumor bioassay, a single intraperitoneal injection of 5-methylchrysene at 200 mg/kg induced more than 100 lung tumors per mouse [1]. By comparison, the parent compound chrysene and the 6-methyl isomer demonstrate markedly lower tumorigenic potency; 6-methylchrysene failed to induce significant DNA adduct formation in rat liver epithelial cells under conditions where 5-methylchrysene produced robust adduct levels and cell cycle alterations [2]. This quantitative disparity in tumor multiplicity establishes 5-methylchrysene as the most potent lung carcinogen among the simple methylchrysene isomers.
| Evidence Dimension | Tumor multiplicity in lung |
|---|---|
| Target Compound Data | >100 tumors/mouse at 200 mg/kg i.p. in strain A/J mice |
| Comparator Or Baseline | Chrysene (parent compound) and 6-methylchrysene: tumor multiplicity not specified but substantially lower; 6-methylchrysene shows no significant DNA adduct formation in rat liver epithelial cells |
| Quantified Difference | >100 tumors/mouse for 5-MeC vs. low/negligible activity for comparators |
| Conditions | Strain A/J mouse lung tumor bioassay; single i.p. injection; 8-month observation period |
Why This Matters
This assay is a gold standard for identifying and ranking lung carcinogens; the >100 tumor threshold distinguishes 5-MeC as a high-potency initiator essential for studies of tobacco smoke-related lung carcinogenesis.
- [1] You, L., Wang, D., Galati, A. J., Ross, J. A., Mass, M. J., Nelson, G. B., ... & Stoner, G. D. (1994). Tumor multiplicity, DNA adducts and K-ras mutation pattern of 5-methylchrysene in strain A/J mouse lung. Carcinogenesis, 15(11), 2613-2618. View Source
- [2] Svihalkova-Sindlerova, L., Pencikova, K., Hruba, E., Vondracek, J., Krcmar, P., & Machala, M. (2007). Differential effects of 5-methylchrysene and 6-methylchrysene on proliferation, cell cycle progression, and DNA adduct formation in rat liver epithelial cells. Toxicology Letters, 172, S156. View Source
